Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)-
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Overview
Description
Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- typically involves a multi-step process. One common method starts with the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. This reaction forms the intermediate compounds, which are then treated with substituted aromatic or heteroaromatic aldehydes to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the quinoline ring and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring or morpholine moiety.
Scientific Research Applications
Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its antimicrobial, antimalarial, and anticancer activities.
Medicine: Research focuses on its potential as a therapeutic agent for treating infectious diseases and cancer.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. Molecular docking studies have shown that the length of the carbon-chain linker and electronic properties of the compound are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline derivatives: These compounds share a similar quinoline core and exhibit comparable biological activities.
N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide: This derivative is synthesized using a three-step procedure and has potent anticancer, antibacterial, antifungal, and antiparasitic properties.
Uniqueness
Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- stands out due to its unique combination of the quinoline and morpholine moieties, which contribute to its diverse biological activities and potential therapeutic applications. The specific arrangement of functional groups and the presence of the 7-chloro-4-quinolinyl unit enhance its efficacy and selectivity in targeting molecular pathways.
Properties
CAS No. |
108199-09-3 |
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Molecular Formula |
C20H18ClN3O2 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
[4-[(7-chloroquinolin-4-yl)amino]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-3-6-17-18(7-8-22-19(17)13-15)23-16-4-1-14(2-5-16)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23) |
InChI Key |
YUYHJNGCLJBHQF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl |
Origin of Product |
United States |
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